3,5,6-Triphenyl-1,2,4-triazine
Overview
Description
3,5,6-Triphenyl-1,2,4-triazine is a heterocyclic compound characterized by a triazine ring substituted with three phenyl groups at the 3, 5, and 6 positions. This compound is known for its stability and unique electronic properties, making it a valuable molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,6-Triphenyl-1,2,4-triazine typically involves the cyclotrimerization of nitriles. One common method is the reaction of benzonitrile with a suitable catalyst under high-temperature conditions. Another approach involves the use of aromatic nucleophilic substitution reactions, where cyanuric chloride reacts with aromatic compounds in the presence of a base .
Industrial Production Methods: Industrial production of this compound often employs the Friedel-Crafts alkylation method, utilizing 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) as a starting material. This method is favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3,5,6-Triphenyl-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazine oxides.
Reduction: Reduction reactions can yield triazine derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the phenyl groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include substituted triazines, triazine oxides, and reduced triazine derivatives .
Scientific Research Applications
3,5,6-Triphenyl-1,2,4-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an anticancer agent.
Industry: It is used in the production of dyes, pigments, and as a stabilizer in polymers
Mechanism of Action
The mechanism of action of 3,5,6-Triphenyl-1,2,4-triazine involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic processes or exhibit biological activity. The triazine ring’s electronic properties allow it to interact with nucleic acids and proteins, potentially disrupting cellular processes .
Comparison with Similar Compounds
2,4,6-Triphenyl-1,3,5-triazine: Similar in structure but differs in the position of the phenyl groups.
2,4,6-Trisubstituted-1,3,5-triazines: These compounds have various substituents at the 2, 4, and 6 positions, offering different electronic and steric properties.
Uniqueness: 3,5,6-Triphenyl-1,2,4-triazine is unique due to its specific substitution pattern, which imparts distinct electronic properties and stability. This makes it particularly useful in applications requiring robust and stable compounds .
Properties
IUPAC Name |
3,5,6-triphenyl-1,2,4-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-24-21(22-19)18-14-8-3-9-15-18/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJWQBWRRPZDAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00423371 | |
Record name | 3,5,6-triphenyl-1,2,4-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00423371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24108-44-9 | |
Record name | 3,5,6-triphenyl-1,2,4-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00423371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5,6-TRIPHENYL-1,2,4-TRIAZINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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